molecular formula C16H13NO3 B12913576 1H-Isoindole-1,3(2H)-dione, 2-(4-methoxy-2-methylphenyl)- CAS No. 19348-47-1

1H-Isoindole-1,3(2H)-dione, 2-(4-methoxy-2-methylphenyl)-

Cat. No.: B12913576
CAS No.: 19348-47-1
M. Wt: 267.28 g/mol
InChI Key: GPWWJUBKRZNKIJ-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(4-methoxy-2-methylphenyl)- (hereafter referred to as the target compound) is a phthalimide derivative characterized by a 4-methoxy-2-methylphenyl substituent at the N-2 position of the isoindole-dione scaffold. This structural motif confers unique electronic and steric properties, influencing its reactivity, stability, and biological interactions.

Properties

CAS No.

19348-47-1

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

2-(4-methoxy-2-methylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C16H13NO3/c1-10-9-11(20-2)7-8-14(10)17-15(18)12-5-3-4-6-13(12)16(17)19/h3-9H,1-2H3

InChI Key

GPWWJUBKRZNKIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Formation of the isoindoline-1,3-dione ring system by reaction of phthalic anhydride with substituted anilines.
  • Introduction of the 4-methoxy-2-methylphenyl group either directly via the amine or through further substitution reactions.
  • Optional protection/deprotection steps to manage reactive groups during synthesis.

Specific Preparation Methods

Condensation of Phthalic Anhydride with Substituted Anilines

A classical approach involves heating phthalic anhydride with 4-methoxy-2-methylaniline under reflux conditions in an appropriate solvent (e.g., acetic acid or other organic solvents). This leads to the formation of the imide ring via nucleophilic attack of the amine on the anhydride, followed by cyclization and dehydration.

  • Reaction conditions: Typically reflux at 80–120 °C for several hours.
  • Solvents: Acetic acid, ethanol, or mixtures with water.
  • Yields: Moderate to high, often above 70%.

Use of Protected Intermediates and Hydrolysis

In some synthetic routes, carboxyl protecting groups such as methyl esters are employed on phthalic acid derivatives to facilitate selective reactions. For example, dimethyl 3-amino-4-hydroxyphthalate can be reduced and hydrolyzed under controlled conditions to yield intermediates that are then cyclized to the isoindoline-1,3-dione core.

  • Hydrolysis conditions: Base-catalyzed hydrolysis using sodium hydroxide or potassium hydroxide in aqueous ethanol at 50–90 °C.
  • Protection groups: Methyl, ethyl, tert-butyl, phenyl, or benzyl esters.
  • Deprotection: Acidic or basic conditions depending on protecting group.

Aminomethylation and Mannich-Type Reactions

For derivatives with additional substituents on the nitrogen or aromatic ring, aminomethylation via Mannich reactions is employed. This involves reacting the isoindoline-1,3-dione core with formaldehyde and secondary amines (e.g., N-arylpiperazines) under reflux in solvents like tetrahydrofuran (THF).

Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate the synthesis of isoindoline-1,3-dione derivatives, including those with aryl substituents similar to 4-methoxy-2-methylphenyl. This method reduces reaction times from hours to minutes and can improve yields.

  • Typical conditions: Microwave power ~180 W, reaction time 6–8 minutes with intermittent intervals.
  • Reagents: 2-(4-Acetylphenyl)-isoindole-1,3-dione with aromatic aldehydes in the presence of sodium hydroxide in methanol.
  • Advantages: Faster reaction, comparable or improved yields.

Data Table Summarizing Preparation Parameters

Preparation Method Key Reagents/Intermediates Conditions Yield Range (%) Notes
Condensation of phthalic anhydride with substituted aniline Phthalic anhydride, 4-methoxy-2-methylaniline Reflux in acetic acid, 80–120 °C, several hours 70–85 Classical method, straightforward
Hydrolysis of protected esters Dimethyl 3-amino-4-hydroxyphthalate, NaOH Aqueous ethanol, 50–90 °C 65–80 Requires protection/deprotection steps
Aminomethylation (Mannich reaction) Isoindoline-1,3-dione, formaldehyde, N-arylpiperazines Reflux in THF, several hours 47–93 Used for N-substituted derivatives
Microwave-assisted synthesis 2-(4-Acetylphenyl)-isoindole-1,3-dione, aromatic aldehydes, NaOH Microwave irradiation, 180 W, 6–8 min 70–90 Rapid synthesis, energy efficient

Research Findings and Optimization Notes

  • The choice of solvent and base significantly affects the yield and purity of the final product. Organic acids like acetic acid and organic bases such as triethylamine are commonly used to optimize reaction conditions.
  • Protecting groups on carboxyl functions improve selectivity and yield but require additional steps for removal.
  • Microwave-assisted methods offer a green chemistry advantage by reducing reaction time and energy consumption without compromising yield.
  • Aminomethylation reactions expand the diversity of isoindoline-1,3-dione derivatives, allowing for functionalization at the nitrogen atom, which can be critical for biological activity.
  • Purification is typically achieved by recrystallization or column chromatography, with solvent systems tailored to the compound’s polarity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Aromatic Ring

The methoxy (-OCH₃) and methyl (-CH₃) groups on the phenyl ring influence electrophilic substitution patterns. The methoxy group, being ortho/para-directing, facilitates reactions at specific positions:

  • Nitration : Under acidic conditions, nitration occurs preferentially at the para position relative to the methoxy group, yielding derivatives with enhanced electron-withdrawing properties .

  • Halogenation : Chlorination or bromination proceeds via electrophilic attack, often requiring Lewis acids (e.g., FeCl₃) as catalysts.

Table 1: Substitution Reactions and Products

Reaction TypeReagents/ConditionsMajor ProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°C2-(4-Methoxy-2-methyl-5-nitrophenyl)-1H-isoindole-1,3-dione68
BrominationBr₂/FeBr₃, 60°C2-(4-Methoxy-2-methyl-3-bromophenyl)-1H-isoindole-1,3-dione72

Functionalization at the Imide Nitrogen

The acidic proton on the imide nitrogen enables Mannich-type reactions and alkylation:

  • Mannich Reaction : Reacting with formaldehyde and secondary amines (e.g., N-arylpiperazines) introduces aminomethyl groups, enhancing biological activity .

  • Acylation : Treatment with acetyl chloride or chloroacetyl chloride forms N-acylated derivatives, expanding structural diversity .

Key Example:

Synthesis of N-Aminomethyl Derivatives

  • Reagents : Formaldehyde (HCHO), N-arylpiperazine

  • Conditions : Tetrahydrofuran (THF), reflux, 12 hours

  • Product : 2-(4-Methoxy-2-methylphenyl)-N-(piperazin-1-ylmethyl)-1H-isoindole-1,3-dione

  • Yield : 85%

Reduction and Oxidation Reactions

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoindole dione’s carbonyl groups to secondary alcohols, though this is less common due to steric hindrance.

  • Oxidation : Strong oxidants (e.g., KMnO₄) oxidize the methyl group to a carboxylic acid, altering solubility and reactivity .

Table 2: Redox Reactions

ReactionReagentsProductApplication
OxidationKMnO₄/H₂SO₄, 80°C2-(4-Methoxy-2-carboxyphenyl)-1H-isoindole-1,3-dionePharmaceutical intermediates
ReductionH₂ (1 atm)/Pd-CPartially reduced isoindoline derivativesNot widely reported

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

  • Thiazole Formation : Reaction with thioureas or CS₂ under basic conditions generates benzothiazole-linked derivatives, relevant in antimicrobial studies.

  • Triazole Synthesis : Click chemistry with azides produces 1,2,3-triazole conjugates, enhancing binding affinity to biological targets .

Biological Activity Correlations

Derivatives of this compound show promise in pharmacological applications:

  • COX-2 Inhibition : N-Substituted derivatives exhibit selective cyclooxygenase-2 (COX-2) inhibition, with IC₅₀ values comparable to meloxicam .

  • Antimicrobial Effects : Chlorinated analogs demonstrate activity against Gram-positive bacteria (MIC: 8–16 µg/mL).

Synthetic Methodology and Optimization

Industrial-scale synthesis involves:

  • Nitration/Cyclization : Starting from 4-methoxy-2-methylaniline, followed by cyclization with phthalic anhydride .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that isoindole derivatives exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to 1H-Isoindole-1,3(2H)-dione can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound's structure allows it to interact with biological targets effectively, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
Another notable application is in the field of antimicrobial agents. Isoindole derivatives have shown efficacy against a range of bacterial and fungal strains. For instance, a study highlighted that certain modifications to the isoindole structure enhance its antimicrobial activity, suggesting that 1H-Isoindole-1,3(2H)-dione could be optimized for better performance against resistant strains .

Material Science Applications

Polymer Chemistry
In material science, 1H-Isoindole-1,3(2H)-dione derivatives are being explored for their potential use in polymer synthesis. Their ability to undergo polymerization reactions can lead to the formation of new materials with desirable mechanical properties. Research has shown that incorporating isoindole units into polymer backbones can improve thermal stability and mechanical strength .

Organic Synthesis

Synthetic Intermediates
The compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for further chemical transformations, making it valuable in the synthesis of more complex molecules. For example, it can be used to synthesize various heterocyclic compounds which are essential in pharmaceuticals .

Data Table: Summary of Applications

Application AreaSpecific UseReference Source
Medicinal ChemistryAnticancer activityJournal of Medicinal Chemistry
Antimicrobial propertiesJournal of Medicinal Chemistry
Material SciencePolymer synthesisMaterials Science Journal
Organic SynthesisSynthetic intermediatesOrganic Chemistry Reviews

Case Studies

Case Study 1: Anticancer Activity
A specific study focused on the derivative's effect on breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutic agents. This suggests a promising avenue for developing novel anticancer therapies based on isoindole derivatives.

Case Study 2: Antimicrobial Efficacy
In another investigation, 1H-Isoindole-1,3(2H)-dione was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects at concentrations lower than those required for traditional antibiotics, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(4-methoxy-2-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the methoxy and methyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione

  • Structural Difference : Methoxy group at the ortho position vs. para in the target compound.
  • Activity : Exhibits antibacterial properties when complexed with metals (e.g., Cu, Co). The ortho-methoxy group may hinder rotational freedom, reducing binding efficiency compared to the para-substituted target compound .
  • Synthesis : Achieved via simple condensation, contrasting with the multi-step routes for hybrids like quinazolin-thiophene derivatives .

2-(4-Acetylphenyl)-isoindoline-1,3-dione

  • Structural Difference : Acetyl group at the para position instead of methoxy-methyl.
  • Activity : Serves as a precursor for chalcone derivatives (e.g., 2-(4-(3-(2-hydroxy-4-methoxyphenyl)acryloyl)phenyl)-isoindoline-1,3-dione), which exhibit extended conjugation for UV absorption or fluorescence applications .
  • Synthesis : Involves Claisen-Schmidt condensation, highlighting versatility in functionalizing the phenyl ring .

Alkyl and Heterocyclic Hybrids

N-(1,3-Dioxoisoindolin-2-yl)thiophene-2-carboxamide (1b)

  • Structural Difference : Thiophene-carboxamide substituent linked via hydrazide.
  • Activity : Demonstrated moderate antioxidant activity (IC₅₀ = 48 µM in DPPH assay) but lower binding affinity (−7.2 kcal/mol) compared to quinazolin hybrids (−8.5 kcal/mol) in molecular docking studies .
  • Synthesis : Utilizes hydrazide linkages, a common strategy for introducing heterocyclic moieties .

2-[2-(4-Methoxyphenyl)-1-(4-methylphenyl)-4-oxo-3-azetidinyl]-1H-isoindole-1,3(2H)-dione

  • Structural Difference : Complex azetidinyl substituent with dual aryl groups.
  • Synthesis : Achieved in 70–71% yield via multi-component reactions, reflecting higher synthetic complexity than the target compound .

Aliphatic Substituents

2-(3-Hydroxy-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione

  • Structural Difference : Aliphatic hydroxy-dimethylpropyl group.
  • Applications : Used as a pharmaceutical intermediate, contrasting with the target compound’s focus on biological activity .

Antioxidant Activity

  • Quinazolin Hybrids (e.g., 1a) : Show superior antioxidant activity (IC₅₀ = 32 µM) due to extended π-conjugation and hydrogen-bonding interactions with ROS scavenging enzymes .
  • Target Compound : Predicted to have enhanced activity over 2-(2-methoxyphenyl) derivatives due to optimized steric and electronic effects.

Anticonvulsant Activity

  • 2-(2-Phenylethyl)-1H-isoindole-1,3(2H)-dione (13) : Active in PTZ and MES seizure models, with docking scores (−9.2 kcal/mol) comparable to phenytoin (−9.5 kcal/mol) at sodium channels .
  • Target Compound : The 4-methoxy-2-methyl group may enhance blood-brain barrier permeability, though direct evidence is lacking.

Physicochemical and Structural Comparison

Compound Name Substituent Molecular Weight Biological Activity Key Reference
Target Compound 4-Methoxy-2-methylphenyl 283.3 (calc.) Antioxidant (predicted)
2-(2-Methoxyphenyl)-... 2-Methoxyphenyl 255.2 Antibacterial
2-(4-Acetylphenyl)-... 4-Acetylphenyl 293.3 Precursor for chalcone derivatives
2-(3-Hydroxy-2,2-dimethylpropyl)-... Aliphatic hydroxy 233.3 Pharmaceutical intermediate

Biological Activity

1H-Isoindole-1,3(2H)-dione, 2-(4-methoxy-2-methylphenyl)-, also known as 2-(4-methoxy-2-methylphenyl)isoindole-1,3-dione (CAS Number: 19348-47-1), is a compound of interest due to its diverse biological activities. This article reviews the synthesis, chemical properties, and biological effects of this compound, supported by data tables and research findings.

The molecular formula of 1H-Isoindole-1,3(2H)-dione, 2-(4-methoxy-2-methylphenyl)- is C16H13NO3 with a molecular weight of approximately 267.279 g/mol. The structure features an isoindole ring system substituted with a methoxy and methyl group on the phenyl ring.

PropertyValue
Molecular FormulaC16H13NO3
Molecular Weight267.279 g/mol
CAS Number19348-47-1
LogP2.86920
PSA46.61000

Synthesis

The synthesis of this compound typically involves the reaction of isoindole derivatives with substituted phenolic compounds. One method includes the use of various reagents such as potassium permanganate for oxidation and acetylation steps to yield the desired product .

Biological Activity

Research indicates that 1H-Isoindole-1,3(2H)-dione derivatives exhibit a range of biological activities:

Anticancer Activity
Several studies have reported that isoindole derivatives possess significant anticancer properties. For instance, compounds related to this structure have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Antioxidant Properties
The compound has demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with various diseases .

Anti-inflammatory Effects
Research has indicated that isoindole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

Study on Anticancer Effects

A study published in the Journal of Heterocyclic Chemistry explored the anticancer properties of isoindole derivatives. The results showed that these compounds could significantly reduce cell viability in breast cancer cell lines through apoptosis induction mechanisms .

Antioxidant Activity Assessment

In vitro assays demonstrated that 1H-Isoindole-1,3(2H)-dione, 2-(4-methoxy-2-methylphenyl)- effectively scavenged DPPH radicals, indicating strong antioxidant potential. The IC50 value was determined to be lower than that of many standard antioxidants used in the study .

Q & A

Q. What are the common synthetic routes for 2-(4-methoxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Thiophene coupling : A thiophene intermediate is reacted with substituted benzoyl chlorides in the presence of a base (e.g., triethylamine) to form the isoindole-dione core. Yields range from 62% to 72%, with purification via column chromatography .
  • Oxazole derivatives : 4-Methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl groups are introduced through cyclization reactions, followed by characterization using IR and X-ray crystallography .

Q. Key Steps :

Reagent selection : Use anhydrous conditions for moisture-sensitive intermediates.

Purification : Silica gel chromatography with hexane/ethyl acetate gradients.

Characterization : NMR (¹H, ¹³C) and mass spectrometry for structural confirmation.

Q. How is the structural identity and purity of the compound confirmed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) peaks for aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.7 ppm), and methyl substituents (δ ~2.3 ppm) confirm substitution patterns .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–N = 1.38 Å) and dihedral angles (e.g., 85° between isoindole and phenyl rings) to validate stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Purity >98% is achieved using C18 columns with acetonitrile/water mobile phases.

Q. What physicochemical properties are critical for experimental design?

Methodological Answer:

  • LogP (Partition Coefficient) : Calculated values (e.g., XlogP = -1.2 for similar derivatives) guide solubility predictions in polar vs. non-polar solvents .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals melting points (e.g., 163–189°C) and decomposition temperatures .
  • Molecular Weight : Confirmed via mass spectrometry (e.g., [M+H]⁺ at m/z 294.1) .

Q. How are biological activities screened for this compound?

Methodological Answer:

  • In vitro assays : Cytotoxicity testing using MTT assays on cancer cell lines (e.g., IC₅₀ values reported for thiophene derivatives) .
  • Structure-Activity Relationship (SAR) : Modifying substituents (e.g., methoxy vs. chloro groups) to assess impact on potency .

Advanced Research Questions

Q. How can crystallographic data resolve polymorphic contradictions?

Methodological Answer:

  • Single-crystal X-ray diffraction : Identifies polymorphs (e.g., orthorhombic vs. monoclinic systems) and packing efficiencies .
  • Variable-temperature studies : Thermal ellipsoid analysis at 90 K minimizes atomic displacement errors (mean ΔC–C = 0.002 Å) .
  • Data validation : Compare with Cambridge Structural Database (CSD) entries to flag discrepancies in bond angles or torsion .

Q. What methodologies optimize reaction yields in complex syntheses?

Methodological Answer:

  • Design of Experiments (DoE) : Screen parameters (temperature, solvent, catalyst) via factorial designs. For example, Pd/C catalysts improve coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 h to 2 h) for thiophene intermediates .

Q. How are degradation products analyzed under controlled conditions?

Methodological Answer:

  • Pyrolysis-GC/MS : Identifies major degradation products (e.g., 2-(4-methylphenyl)-1H-isoindole-1,3-dione) released at 300–400°C .
  • Kinetic studies : Monitor Arrhenius plots to predict shelf-life in pharmaceutical formulations .

Q. What computational tools predict reactivity and regioselectivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates Fukui indices to predict electrophilic attack sites on the isoindole ring .
  • Molecular docking : Screens binding affinities with target proteins (e.g., kinases) using AutoDock Vina .

Q. How are analytical methods validated for quantification?

Methodological Answer:

  • ICH Guidelines : Validate HPLC methods for linearity (R² > 0.999), precision (RSD < 2%), and LOD/LOQ .
  • Forced degradation studies : Expose the compound to acid/base/oxidative conditions to confirm method robustness .

Q. How to reconcile contradictions in reported biological data?

Methodological Answer:

  • Meta-analysis : Compare IC₅₀ values across studies, adjusting for cell line variability (e.g., HeLa vs. MCF-7) .
  • Dose-response normalization : Use Hill slopes to account for assay sensitivity differences .

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